2-Methylpyrido[2,3-b]pyrazine 1,4-dioxide
Overview
Description
2-Methylpyrido[2,3-b]pyrazine 1,4-dioxide is a heterocyclic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[2,3-b]pyrazine core with a methyl group at the 2-position and two oxygen atoms at the 1 and 4 positions.
Preparation Methods
The synthesis of 2-Methylpyrido[2,3-b]pyrazine 1,4-dioxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylpyridine with hydrazine can form the pyrazine ring, followed by oxidation to introduce the dioxide functionality . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
2-Methylpyrido[2,3-b]pyrazine 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the dioxide groups to hydroxyl groups or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methylpyrido[2,3-b]pyrazine 1,4-dioxide has been explored for several scientific research applications:
Mechanism of Action
The mechanism by which 2-Methylpyrido[2,3-b]pyrazine 1,4-dioxide exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it can interact with DNA, leading to changes in its structure and function. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in disease progression .
Comparison with Similar Compounds
2-Methylpyrido[2,3-b]pyrazine 1,4-dioxide can be compared with other similar compounds, such as:
Pyrido[2,3-b]pyrazine: Lacks the methyl group and dioxide functionalities, leading to different chemical and biological properties.
2-Methylpyrido[2,3-b]pyrazine: Similar structure but without the dioxide groups, affecting its reactivity and applications.
Pyrazine 1,4-dioxide: Lacks the pyridine ring, resulting in different electronic and steric properties.
Properties
IUPAC Name |
2-methyl-1-oxidopyrido[2,3-b]pyrazin-4-ium 4-oxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-6-5-10(12)8-7(11(6)13)3-2-4-9-8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOWMCWRCOCABP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=O)C2=C(N1[O-])C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503742 | |
Record name | 2-Methyl-4-oxopyrido[2,3-b]pyrazin-4-ium-1(4H)-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64204-11-1 | |
Record name | 2-Methyl-4-oxopyrido[2,3-b]pyrazin-4-ium-1(4H)-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40503742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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